molecular formula C10H8N2O2S B2483924 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate CAS No. 114039-05-3

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate

Cat. No.: B2483924
CAS No.: 114039-05-3
M. Wt: 220.25
InChI Key: JESSYNCAGSGAON-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate is an organic compound with the molecular formula C10H8N2O2S. It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate has several scientific research applications:

Comparison with Similar Compounds

  • 4-(1,2,3-Thiadiazol-4-yl)phenol
  • 4-(1,2,3-Thiadiazol-4-yl)aniline
  • 4-(1,2,3-Thiadiazol-4-yl)benzoic acid

Comparison: 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate is unique due to the presence of the acetate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Biological Activity

The compound 4-(1,2,3-thiadiazol-4-yl)phenyl acetate is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring attached to a phenyl acetate moiety. This configuration is significant for its biological activity due to the electronic and steric effects imparted by the thiadiazole ring.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the anticancer activity of this compound and related compounds:

CompoundCell Line TestedIC50 (µM)Reference
This compoundHEPG210.79
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
2-amido-1,3,4-thiadiazole derivativesSK-OV-319.5

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various thiadiazole derivatives for their cytotoxic effects against cancer cell lines such as HEPG2 and SK-MEL-2, it was found that structural modifications significantly influenced their potency. For instance, compounds with specific substituents on the thiadiazole ring exhibited enhanced anticancer activity compared to others without such modifications .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The following table highlights findings on the antimicrobial efficacy of this compound:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
S. aureus16 µg/mL

Analysis of Antimicrobial Mechanism

The mechanism of action of thiadiazoles against microbial pathogens often involves disruption of cell membrane integrity and inhibition of essential enzymatic processes. For example, studies have shown that certain thiadiazole derivatives can inhibit bacterial growth by interfering with DNA synthesis and cell wall formation .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been explored in various contexts. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo.

In Vivo Studies

In animal models of inflammation induced by carrageenan or formalin injection, thiadiazole derivatives demonstrated significant reductions in paw edema and inflammatory cytokines . The following table summarizes findings from relevant studies:

CompoundModelInhibition (%)Reference
This compoundCarrageenan-induced50%
Formalin-induced45%

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7(13)14-9-4-2-8(3-5-9)10-6-15-12-11-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESSYNCAGSGAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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